

# Spectroscopic and Synthetic Profile of 2-Ethoxybenzamidine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethoxybenzamidine  
hydrochloride

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This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of **2-Ethoxybenzamidine hydrochloride** (CAS No: 18637-00-8).<sup>[1]</sup><sup>[2]</sup> As a key intermediate and a known impurity in the synthesis of pharmacologically active compounds such as Vardenafil, a comprehensive understanding of its analytical profile is crucial for quality control and regulatory purposes.<sup>[2]</sup> This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a representative synthetic protocol.

## Physicochemical Properties

Property	Value	Reference
CAS Number	18637-00-8	[1]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> ClN <sub>2</sub> O	[1]
Molecular Weight	200.67 g/mol	[2]
Appearance	White to Off-White Solid	[2]
Melting Point	132 - 137 °C	[3]
Storage	2-8°C, Hygroscopic, Under Inert Atmosphere	[2]

## Spectroscopic Data

While direct experimental spectra for **2-Ethoxybenzamidinium hydrochloride** are not publicly available in detail, the following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds such as 2-ethoxybenzamide, benzamidinium hydrochloride, and general principles of spectroscopy.[4][5][6][7][8][9]

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~9.5	Singlet (broad)	2H	-NH <sub>2</sub> (Amidinium)
~9.2	Singlet (broad)	2H	-NH <sub>2</sub> (Amidinium)
~7.8	Doublet of doublets	1H	Ar-H
~7.6	Triplet of doublets	1H	Ar-H
~7.2	Triplet	1H	Ar-H
~7.1	Doublet	1H	Ar-H
~4.2	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.4	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

## <sup>13</sup>C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d<sub>6</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	C=N (Amidinium)
~156	Ar-C-O
~134	Ar-C-H
~130	Ar-C-H
~121	Ar-C-H
~118	Ar-C (ipso)
~114	Ar-C-H
~64	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

## FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3100	Strong, Broad	N-H stretching (Amidinium)
3050-3000	Medium	C-H stretching (Aromatic)
2980-2850	Medium	C-H stretching (Aliphatic)
~1670	Strong	C=N stretching (Amidinium)
~1600, ~1480	Medium-Strong	C=C stretching (Aromatic)
~1250	Strong	C-O stretching (Aryl ether)

## MS (Mass Spectrometry) Data (Predicted)

m/z	Ion
165.09	[M-HCl+H] <sup>+</sup> (protonated free base)
148.07	[M-HCl-NH <sub>3</sub> +H] <sup>+</sup>
121.06	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
120.08	[C <sub>8</sub> H <sub>10</sub> N] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **2-Ethoxybenzamidinium hydrochloride**.

### Synthesis of 2-Ethoxybenzamidinium Hydrochloride

A reported method for the synthesis of **2-Ethoxybenzamidinium hydrochloride** involves a multi-step process starting from o-hydroxybenzonitrile.<sup>[10]</sup>

- Ethylation of o-hydroxybenzonitrile: o-hydroxybenzonitrile is reacted with an ethylating agent in acetone containing an acid-binding agent (e.g., potassium carbonate) under reflux to yield o-ethoxybenzonitrile.<sup>[10]</sup>

- Formation of o-ethoxybenzamide oxime: The resulting o-ethoxybenzonitrile is then refluxed with hydroxylamine hydrochloride in ethanol.[10]
- Reduction to **2-Ethoxybenzamidine hydrochloride**: After the removal of ethanol, hydrochloric acid is added, and a reduction is carried out at room temperature using iron or zinc powder to yield **2-Ethoxybenzamidine hydrochloride**. [10]

## NMR Spectroscopy

A sample of **2-Ethoxybenzamidine hydrochloride** (~5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, ~0.7 mL) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

## FT-IR Spectroscopy

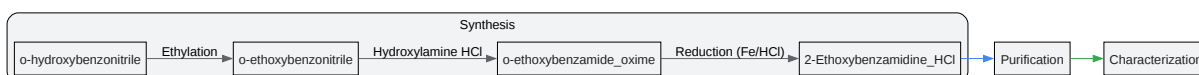
The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrophotometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry

Mass spectral analysis can be performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. The spectrum is acquired in positive ion mode to observe the protonated molecule of the free base.

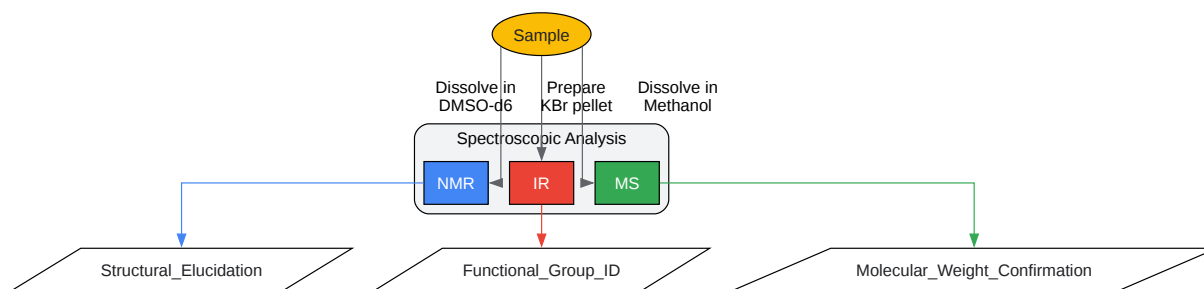
## Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and analytical characterization workflow for **2-Ethoxybenzamidine hydrochloride**.



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Caption: Synthetic pathway for **2-Ethoxybenzamidine hydrochloride**.



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Caption: Analytical workflow for spectroscopic characterization.

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